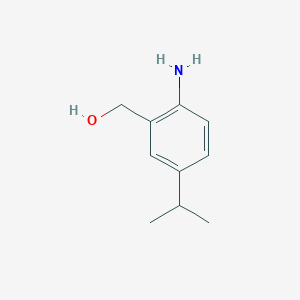
(2-Amino-5-isopropylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the 2-position and an isopropyl group at the 5-position, along with a methanol group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-isopropylphenyl)methanol typically involves the following steps:
Nitration: The starting material, 5-isopropylphenol, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(2-Amino-5-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups .
科学的研究の応用
(2-Amino-5-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Amino-5-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isopropyl and methanol groups can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
(2-Amino-5-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Amino-5-ethylphenyl)methanol: Features an ethyl group at the 5-position.
(2-Amino-5-tert-butylphenyl)methanol: Contains a tert-butyl group at the 5-position.
Uniqueness
(2-Amino-5-isopropylphenyl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2-amino-5-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6,11H2,1-2H3 |
InChIキー |
DKJAPLHWBXWUSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















